molecular formula C6H12BrNO B2720323 (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine CAS No. 2241140-80-5

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine

Cat. No.: B2720323
CAS No.: 2241140-80-5
M. Wt: 194.072
InChI Key: GWIYJJBRNZEKKP-PHDIDXHHSA-N
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Description

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine is a chiral compound with a unique stereochemistry It is an oxolane derivative, characterized by the presence of a bromine atom and a dimethylamino group

Properties

IUPAC Name

(3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIYJJBRNZEKKP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-80-5
Record name rac-(3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine typically involves the bromination of a suitable oxolane precursor followed by the introduction of the dimethylamino group. One common method is the bromination of (3R,4S)-oxolane-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and stereoselectivity. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of N,N-dimethyloxolane-3-amine.

Scientific Research Applications

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may act by forming covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Bromo-2,3-dimethylhexane
  • (3R,4S)-4-Isopropyl-3-heptanol
  • (3R,4S)-3,4-Dibromohexane

Uniqueness

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the exploration of new chemical and biological pathways.

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